3-(4-Ethoxy-benzyl)-piperidine hydrochloride
Overview
Description
“3-(4-Ethoxy-benzyl)-piperidine hydrochloride” is a chemical compound likely containing a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds . The “4-Ethoxy-benzyl” suggests a benzyl group substituted with an ethoxy group at the 4-position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as nucleophilic substitution or coupling reactions . For instance, the synthesis of dapagliflozin, a related compound, involves a Grignard reaction with a benzene halide derivative .Molecular Structure Analysis
The molecular structure likely involves a piperidine ring, a benzyl group, and an ethoxy group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
Reactions at the benzylic position (the carbon adjacent to the aromatic ring) are common due to the stability provided by the aromatic ring . These could include free radical bromination, nucleophilic substitution, or oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Structure Analysis
Synthesis of Schiff and Mannich Bases : Ethyl imidate hydrochlorides were synthesized using substituted benzyl cyanides and ethanol, leading to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. These compounds were then used to form Schiff bases and N-Mannich bases with isatin and piperidine, showcasing the versatile synthetic applications of piperidine derivatives (Bekircan & Bektaş, 2008).
Antimicrobial Activity of Piperidine Derivatives : Piperidine derivatives were synthesized and assessed for antimicrobial activity. These compounds demonstrated variable and modest activity against bacteria and fungi, highlighting their potential in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
Pharmacological Applications
Anti-Acetylcholinesterase Activity : Piperidine derivatives showed significant anti-acetylcholinesterase activity, making them potential candidates for treating conditions like Alzheimer's disease. The introduction of certain substituents enhanced this activity, demonstrating the importance of chemical structure in pharmacological effects (Sugimoto et al., 1990).
Design and Synthesis for Cholinesterase Inhibition : Novel chroman-4-one derivatives with piperidinyl ethoxy side chains were synthesized and showed potent activity against cholinesterase, suggesting their utility in developing anti-Alzheimer's agents (Shamsimeymandi et al., 2019).
Crystal and Molecular Structure Studies
- Crystal Structure of Piperidine Derivatives : The crystal and molecular structures of piperidine derivatives, like 4-carboxypiperidinium chloride, have been studied, providing insights into their conformation and potential interactions in biological systems (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-16-14-7-5-12(6-8-14)10-13-4-3-9-15-11-13;/h5-8,13,15H,2-4,9-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHZLNOWDQPPAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588800 | |
Record name | 3-[(4-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170629-29-4 | |
Record name | 3-[(4-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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